molecular formula C4H2Cl2F6O B1362319 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether CAS No. 56860-82-3

1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether

Cat. No.: B1362319
CAS No.: 56860-82-3
M. Wt: 250.95 g/mol
InChI Key: GZJFDMGJHHVNAC-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether is a useful research compound. Its molecular formula is C4H2Cl2F6O and its molecular weight is 250.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether plays a significant role in biochemical reactions due to its high reactivity and stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in its metabolism . The interaction with cytochrome P450 enzymes leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative reactions . Additionally, the compound’s high polarity enables it to participate in solvation processes, enhancing its reactivity in biochemical environments .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress in cells . This oxidative stress can alter cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function . Furthermore, the compound’s high polarity and reactivity can disrupt cellular membranes, affecting membrane integrity and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and enzymes. The compound binds to cytochrome P450 enzymes, particularly cytochrome P450 2E1, leading to its metabolism and the formation of reactive intermediates . These intermediates can interact with other biomolecules, causing oxidative damage and altering cellular functions . Additionally, the compound’s high polarity enables it to participate in solvation processes, enhancing its reactivity and interaction with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates . Long-term exposure to the compound can result in cumulative oxidative damage to cells, affecting cellular function and viability . In in vitro studies, the compound’s effects on cellular function have been observed to increase with prolonged exposure, indicating its potential for long-term toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound’s effects are minimal, with limited oxidative damage and cellular disruption . At higher doses, the compound induces significant oxidative stress, leading to cellular damage and toxicity . Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage . Additionally, high doses of the compound can lead to adverse effects such as liver damage and impaired metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound is metabolized by cytochrome P450 2E1, leading to the formation of inorganic fluoride and formaldehyde . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall metabolic profile . The compound’s high polarity also enables it to interact with other metabolic enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s high polarity allows it to diffuse through cellular membranes, facilitating its transport within cells . Additionally, it can interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues . The compound’s distribution is also affected by its interaction with cytochrome P450 enzymes, which can modify its transport and localization within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the endoplasmic reticulum . Additionally, the compound’s high polarity enables it to accumulate in other subcellular compartments, such as mitochondria, where it can induce oxidative stress and affect mitochondrial function .

Properties

IUPAC Name

1-(dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2F6O/c5-2(6)13-4(11,12)1(7)3(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJFDMGJHHVNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(Cl)Cl)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381156
Record name 1-(Dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56860-82-3
Record name 1-(Dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56860-82-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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